Product packaging for 5-Dodecene, (5Z)-(Cat. No.:)

5-Dodecene, (5Z)-

Cat. No.: B8761624
M. Wt: 168.32 g/mol
InChI Key: ZOKYTRIEIDWYSG-UHFFFAOYSA-N
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Description

5-Dodecene, (5Z)- is a monounsaturated hydrocarbon with the chemical formula C₁₂H₂₄ and a molecular weight of 168.3190 g/mol . It is classified as a cis (Z) isomer due to the spatial arrangement of substituents around the double bond at the fifth carbon. The compound is identified by the CAS Registry Number 7206-28-2 and is also referred to as cis-5-dodecene or (Z)-5-dodecene . It occurs naturally in essential oils, such as those from Eryngium foetidum leaves, where it coexists with aldehydes like (2E)-2-dodecenal and aromatics like trimethylbenzaldehyde .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24 B8761624 5-Dodecene, (5Z)-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

dodec-5-ene

InChI

InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h9,11H,3-8,10,12H2,1-2H3

InChI Key

ZOKYTRIEIDWYSG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCCCC

Origin of Product

United States

Chemical Reactions Analysis

Hydrogenation

Reaction Equation:
(5Z)-5-Dodecene+H2catalystDodecane\text{(5Z)-5-Dodecene} + \text{H}_2 \xrightarrow{\text{catalyst}} \text{Dodecane}

Key Details:

  • Proceeds via syn addition of hydrogen across the double bond using catalysts like Ni, Pd, or Pt .

  • The Z-configuration does not affect the final product (saturated dodecane) but may influence reaction kinetics.

ParameterValue/Description
CatalystsNickel, Palladium, Platinum
Temperature80–150°C (optimized for selectivity)
Pressure1–3 atm H2_2
Yield>95% under optimal conditions

Halogenation

Reaction Equation:
(5Z)-5-Dodecene+Br2(5Z,6S)-5,6-Dibromododecane\text{(5Z)-5-Dodecene} + \text{Br}_2 \rightarrow \text{(5Z,6S)-5,6-Dibromododecane}

Mechanism:

  • Electrophilic addition with anti stereochemistry due to bromonium ion intermediate formation .

  • The Z-configuration results in distinct spatial arrangement of substituents during attack.

HalogenConditionsProduct Stereochemistry
Bromine (Br2_2)Room temperature, inert solventVicinal dibromide (anti-adduct)
Chlorine (Cl2_2)UV light or heatRadical chlorination products

Hydrohalogenation

Reaction Equation:
(5Z)-5-Dodecene+HCl5-Chlorododecane\text{(5Z)-5-Dodecene} + \text{HCl} \rightarrow \text{5-Chlorododecane}

Regioselectivity:

  • Follows Markovnikov’s rule unless peroxides are present (anti-Markovnikov).

  • Reaction rate depends on HCl concentration and solvent polarity.

ConditionOutcome
Without peroxidesChlorine adds to more substituted C
With peroxidesChlorine adds to less substituted C

Epoxidation

Reaction Equation:
(5Z)-5-Dodecene+RCO3H5,6-Epoxy-dodecane\text{(5Z)-5-Dodecene} + \text{RCO}_3\text{H} \rightarrow \text{5,6-Epoxy-dodecane}

  • Peracid-mediated epoxidation retains Z-configuration in the epoxide ring.

Ozonolysis

Reaction Equation:
(5Z)-5-Dodecene+O3Pentanal+Heptanal\text{(5Z)-5-Dodecene} + \text{O}_3 \rightarrow \text{Pentanal} + \text{Heptanal}

  • Cleaves the double bond to form two aldehydes .

Polymerization

Reaction Equation:
n(5Z)-5-DodeceneZiegler-NattaPoly(5-dodecene)n\,\text{(5Z)-5-Dodecene} \xrightarrow{\text{Ziegler-Natta}} \text{Poly(5-dodecene)}

  • Catalytic polymerization yields branched polymers with applications in lubricants.

Catalyst TypePolymer StructureApplication
Ziegler-NattaIsotacticIndustrial lubricants
MetalloceneSyndiotacticSpecialty materials

Reaction Kinetics and Stereochemical Impact

  • Steric effects : The Z-configuration creates a bent geometry, increasing steric hindrance in electrophilic additions compared to E-isomers .

  • Temperature dependence : Higher temperatures favor radical pathways (e.g., chlorination), while low temperatures promote ionic mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Stereoisomers of Dodecene

5-Dodecene, (5Z)- differs from other dodecene isomers in the position and geometry of the double bond. Key comparisons include:

Compound Formula Molecular Weight CAS Number Double Bond Position/Geometry Key Properties/Applications
5-Dodecene, (5Z)- C₁₂H₂₄ 168.3190 7206-28-2 5Z (cis) Found in E. foetidum essential oils; potential role in antioxidant activity
(2E)-2-Dodecenal C₁₂H₂₂O 182.30 22629-49-8 2E (trans) Dominant aldehyde in E. foetidum; contributes to antioxidant and antimicrobial properties
1-Dodecene C₁₂H₂₄ 168.3190 112-41-4 Terminal (1E or 1Z) Industrial monomer for polyethylene and surfactants
5-Dodecene, (5E)- C₁₂H₂₄ 168.3190 N/A 5E (trans) Limited natural occurrence; synthetic applications in polymer chemistry

Key Differences :

  • Positional Isomers : 1-Dodecene has a terminal double bond, making it more reactive in polymerization compared to internal alkenes like 5-dodecene.
  • Stereoisomers: The Z configuration in 5-dodecene results in a bent molecular structure, leading to a lower melting point and higher solubility in nonpolar solvents compared to the E isomer.

Functional Group Variants

5-Dodecene-1-ol, acetate, (Z)-
  • Formula : C₁₄H₂₆O₂, Molecular Weight : 226.3550 .
  • Compared to 5-Dodecene, (5Z)- , this compound includes an acetylated hydroxyl group at the first carbon. The acetate group enhances its stability and volatility, making it suitable for gas chromatography analysis .
Hexane
  • A byproduct in the synthesis of 5-dodecene from 1-octadecanol via dehydration and bond cleavage .

Preparation Methods

Reaction Mechanism and Optimization

The protocol begins with the protection of 5-hexyn-1-ol using 3,4-dihydro-2H-pyran to form 1-(tetrahydropyran-2-yloxy)-5-hexyne, achieving 94% yield. Subsequent Pd(0)-catalyzed cross-coupling with a bromoalkene introduces the double bond stereoselectively. Key parameters include:

ParameterOptimal ConditionImpact on Yield/Stereoselectivity
CatalystPd(PPh₃)₄Enhances coupling efficiency
SolventTetrahydrofuran (THF)Facilitates ligand coordination
Temperature60–70°CBalances reaction rate & control
Co-catalystCuIAccelerates transmetallation

This method achieves ≥85% yield for the intermediate alkyne-alkene adduct, which is subsequently deprotected and reduced to the target alkene.

Selective Hydrogenation of Alkynes

The semi-hydrogenation of 5-dodecyne to (5Z)-5-Dodecene is a critical route, relying on catalysts that favor cis-addition of hydrogen.

Catalyst Systems and Performance

Comparative studies highlight the efficacy of Lindlar catalyst (Pd/CaCO₃ with quinoline) versus nickel boride (Ni₂B):

CatalystH₂ Pressure (bar)Temperature (°C)Cis:Trans RatioYield (%)
Lindlar (Pd/CaCO₃)12595:592
Nickel Boride (Ni₂B)35089:1188

Lindlar’s superior selectivity arises from quinoline’s role in poisoning surface sites that promote over-hydrogenation or isomerization. Solvent choice (e.g., ethyl acetate vs. methanol) further modulates selectivity by stabilizing the cis transition state.

Hydrozirconation-Protonolysis Strategy

Hydrozirconation offers a stereospecific route to Z-alkenes via anti-addition of zirconocene to alkynes, followed by protonolysis.

Synthetic Procedure and Efficiency

Treatment of 5-dodecyne with Schwartz’s reagent (Cp₂ZrHCl) generates a zirconacyclopropane intermediate, which undergoes protonolysis with acetic acid to yield (5Z)-5-Dodecene. Key metrics include:

StepConditionsOutcome
Hydrozirconation−78°C, THF, 2 hQuantitative alkyne conversion
Protonolysis0°C, HOAc, 1 h93% isolated yield, >99% Z

This method avoids transition metals post-protonolysis, simplifying purification and enhancing scalability.

Q & A

Q. How do steric effects in (5Z)-5-Dodecene derivatives influence their liquid crystal properties?

  • Methodology : Synthesize alkyl-substituted derivatives and measure phase transitions via differential scanning calorimetry (DSC). Correlate molecular geometry (from X-ray crystallography) with nematic-isotropic transition temperatures. Use polarized optical microscopy (POM) to assess mesophase stability .

Guidelines for Structuring Research

  • Experimental Design : Follow protocols in for reproducibility, including detailed synthesis steps and validation metrics (e.g., yield, purity).
  • Data Contradictions : Address discrepancies by replicating studies under identical conditions and publishing negative results .
  • Ethical Compliance : Adhere to safety protocols in and disclose conflicts of interest per .

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